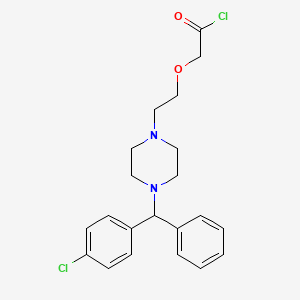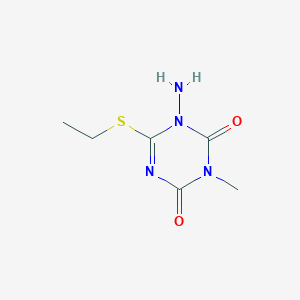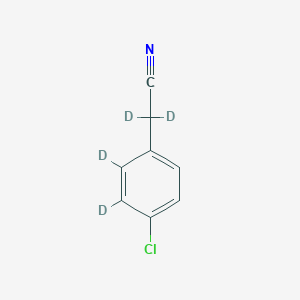
2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions yielding the desired product with significant specificity. For example, Wang Jin-peng (2013) described the preparation of a structurally similar compound, "2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol," through a process involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions to achieve an 88.5% yield (Wang Jin-peng, 2013).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, provides insights into the compound's geometric and electronic configuration. For instance, Muzzaffar A Bhat et al. (2019) conducted spectral characterization and crystallographic analysis, employing DFT studies to understand the structural aspects of a related piperazinium chloride compound. These analyses revealed the crystalline structure and electronic properties, establishing a foundation for understanding similar compounds (Muzzaffar A Bhat et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. The study by M. Wujec and R. Typek (2023) on a novel compound demonstrates the potential reactions and properties, including the synthesis route and product characterization, indicative of the broader chemical behavior of similar molecules (M. Wujec & R. Typek, 2023).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the compound's applications and handling. The work by Xiong‐Wen Yang et al. (2005) on a dichlorophenyl piperazinium chloride provides a detailed examination of such physical properties, including hydrogen bonding and crystal packing, which are essential for comprehending the compound's behavior in different environments (Xiong‐Wen Yang et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are integral for assessing the compound's utility and safety. Studies such as those by J.V.Guna et al. (2009) on derivatives of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine highlight the synthetic routes, biological activity, and chemical stability, providing insights into the compound's comprehensive chemical profile (J.V.Guna et al., 2009).
科学的研究の応用
Metal-Based Chemotherapy
- This compound has been utilized in the development of novel metal-based chemotherapies for tropical diseases. Complexes prepared using this compound and other related substances have shown potential against diseases like Trypanosoma cruzi, the causative agent of Chagas disease (Navarro et al., 2000), (Navarro et al., 2001).
Pharmaceutical Manufacturing
- It's been applied in new manufacturing procedures for drugs like cetirizine dihydrochloride, showcasing its utility in pharmaceutical synthesis processes (Reiter et al., 2012).
Antifungal Activity
- Some derivatives of this compound, like ketoconazole, have demonstrated significant antifungal activity, particularly against conditions such as vaginal candidosis and cutaneous candidosis (Heeres et al., 1979).
Antihistamine Applications
- As a principal metabolite of hydroxyzine, this compound is effective in the treatment of conditions like urticaria and allergic rhinitis, functioning as a selective H1 histamine receptor antagonist (Arlette, 1991).
Synthesis and Optimization
- Research has been conducted on the synthesis and optimization of this compound, indicating its importance in chemical manufacturing and research applications (Jin-peng, 2013).
Novel Compound Development
- It has been used in the development of new compounds with potential pharmaceutical applications, highlighting its versatility in chemical synthesis (Wujec & Typek, 2023).
Biological Screening
- There's ongoing research into the biological activity of compounds derived from this chemical, particularly their efficacy against bacteria and fungi, and their potential in medicinal chemistry (Guna et al., 2009).
将来の方向性
特性
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCCUMBKXPXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)Cl)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)

